For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,6-Difluorobenzamide: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and biological significance of 2,6-Difluorobenzamide. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies.
Core Chemical Properties
2,6-Difluorobenzamide is a white to off-white crystalline powder.[1][2][3][4][5] It is known for its stability at room temperature in closed containers under normal storage and handling conditions.[2][5] It is incompatible with strong bases and strong oxidizing agents.[2]
Table 1: Physicochemical Properties of 2,6-Difluorobenzamide
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₂NO | [2][4][6][7][8] |
| Molecular Weight | 157.12 g/mol | [2][3][4][5][6][7][9] |
| Melting Point | 144 - 148 °C | [1][2][3][4][5][6][10] |
| Boiling Point | 187.7 °C at 760 mmHg; 284 °C | [2][5][6] |
| Density | 1.3 - 1.348 g/cm³ | [5][6] |
| Appearance | White to off-white crystalline powder | [1][2][3][4][5] |
| Solubility | Insoluble in water; Soluble in ethanol | [1][2][4][9][11][12][13] |
| Vapor Pressure | 0.622 mmHg at 25°C | [5] |
| LogP | 0.58 - 1.26 | [2][6] |
Table 2: Spectroscopic Data for 2,6-Difluorobenzamide
| Spectrum Type | Key Features/Notes | Reference |
| ¹H NMR | Data available in DMSO-d6. | [14] |
| ¹³C NMR | Data available. | [15][16] |
| IR Spectrum | Data available (KBr disc, nujol mull, ATR-Neat). | [7][15][17][18] |
| Mass Spectrum | Data available (electron ionization). Top peak at m/z 141. | [7][15] |
Molecular Structure
The molecular structure of 2,6-Difluorobenzamide consists of a benzene (B151609) ring substituted with two fluorine atoms at positions 2 and 6, and a carboxamide group at position 1.[19] The fluorine atoms have a significant impact on the molecule's conformation, inducing a nonplanar arrangement of the 2,6-difluorobenzamide nucleus, which is believed to be important for its biological activity.[20]
Crystallographic data for 2,6-difluorobenzamide and its derivatives are available, providing detailed information on bond lengths and angles.[15][21] For instance, in a related structure, N,N'-carbonylbis(2,6-difluorobenzamide), the C-F bond lengths are in the range of 1.339(3)–1.355(2) Å, and the aromatic C-C bond lengths are in the range of 1.371(2)–1.396(2) Å.[21]
Experimental Protocols
Synthesis of 2,6-Difluorobenzamide
A common method for the synthesis of 2,6-Difluorobenzamide is the hydrolysis of 2,6-difluorobenzonitrile (B137791).[1][22] Both acid- and base-catalyzed methods have been reported.
1. Acid-Catalyzed Hydrolysis of 2,6-Difluorobenzonitrile [1]
-
Materials: 2,6-difluorobenzonitrile, concentrated sulfuric acid, water, ice.
-
Procedure:
-
Slowly add 100 g (0.72 mol) of 2,6-difluorobenzonitrile to a stirred mixture of 240 g of concentrated sulfuric acid and 24 ml of water at room temperature.
-
Heat the reaction mixture to 80-85 °C and stir for 12 hours.
-
After the reaction is complete, slowly pour the mixture into 1.2 kg of ice water with continuous stirring for 30 minutes.
-
Filter the resulting precipitate.
-
Wash the collected crystals with distilled water until neutral.
-
Dry the product under vacuum at 85 °C.
-
2. Base-Catalyzed Hydrolysis with Hydrogen Peroxide [22][23]
-
Materials: 2,6-difluorobenzonitrile, 20% sodium hydroxide (B78521) solution, 30% hydrogen peroxide solution, 10% hydrochloric acid, water.
-
Procedure:
-
To a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 30 g (0.214 mol) of 2,6-difluorobenzonitrile and 25.62 g (0.128 mol) of 20% sodium hydroxide solution.
-
Heat the mixture to 50 °C.
-
While stirring, add 72.61 g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over 3 hours.
-
Maintain the temperature and stir for an additional 2 hours.
-
After the reaction is complete, cool the mixture to 25 °C.
-
Adjust the pH to neutral (approximately 7.0) with 10 wt% hydrochloric acid.
-
Stir for 1.5 hours at this temperature.
-
Cool the mixture and collect the solid product by suction filtration.
-
Wash the filter cake with water and dry to obtain 2,6-difluorobenzamide.
-
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are run to confirm the chemical structure. A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using an NMR spectrometer.[14][24]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum can be obtained by preparing a KBr pellet of the solid sample or using an ATR-FTIR spectrometer.[15][17]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common technique used for this purpose.[7][15]
Biological Activity and Signaling Pathways
2,6-Difluorobenzamide is a key intermediate in the synthesis of benzoylurea (B1208200) insecticides such as diflubenzuron, hexaflumuron, and teflubenzuron.[1][4][5][25][26] It is also a major metabolite of some of these pesticides.[1][27]
A significant area of research for 2,6-difluorobenzamide and its derivatives is in drug development, particularly as antimicrobial agents.[25][26] These compounds have been shown to inhibit the bacterial cell division protein FtsZ.[1][28][29] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis. By inhibiting FtsZ polymerization, these compounds disrupt the formation of the Z-ring, which is critical for cell division, ultimately leading to bacterial death.[29] Derivatives of 2,6-difluorobenzamide have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[28] The 2,6-difluorobenzamide motif is considered a crucial pharmacophore for the allosteric inhibition of FtsZ.[20]
Caption: Inhibition of FtsZ polymerization by 2,6-Difluorobenzamide.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of 2,6-Difluorobenzamide.
Caption: Workflow for the synthesis of 2,6-Difluorobenzamide.
References
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